Boc-Asp(OMe)-fluoromethyl ketone Boc-Asp(OMe)-fluoromethyl ketone Irreversible general caspase inhibitor. Blocks hepatocyte apoptosis in vivo. Active in vitro and in vivo. Cell-permeable.
Boc-D-FMK is a cell-permeable, irreversible pan-caspase inhibitor. Also known as Boc-D(OMe)-FMK, this compound contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor. Boc-D-FMK blocks apoptosis stimulated by TNF-α in neutrophils (IC50 = 39 µM), by bile duct ligation in hepatocytes, and by TNF-α in renal endothelial cells. The FMK pharmacophore is known to interact with non-caspase cysteine proteases, presumably explaining why Boc-D-FMK also inhibits cathepsins H and L.
Brand Name: Vulcanchem
CAS No.: 187389-53-3
VCID: VC21183446
InChI: InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)
SMILES: CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Molecular Formula: C11H18FNO5
Molecular Weight: 263.26 g/mol

Boc-Asp(OMe)-fluoromethyl ketone

CAS No.: 187389-53-3

Cat. No.: VC21183446

Molecular Formula: C11H18FNO5

Molecular Weight: 263.26 g/mol

* For research use only. Not for human or veterinary use.

Boc-Asp(OMe)-fluoromethyl ketone - 187389-53-3

Specification

Description Irreversible general caspase inhibitor. Blocks hepatocyte apoptosis in vivo. Active in vitro and in vivo. Cell-permeable.
Boc-D-FMK is a cell-permeable, irreversible pan-caspase inhibitor. Also known as Boc-D(OMe)-FMK, this compound contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor. Boc-D-FMK blocks apoptosis stimulated by TNF-α in neutrophils (IC50 = 39 µM), by bile duct ligation in hepatocytes, and by TNF-α in renal endothelial cells. The FMK pharmacophore is known to interact with non-caspase cysteine proteases, presumably explaining why Boc-D-FMK also inhibits cathepsins H and L.
CAS No. 187389-53-3
Molecular Formula C11H18FNO5
Molecular Weight 263.26 g/mol
IUPAC Name methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Standard InChI InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16)
Standard InChI Key MXOOUCRHWJYCAL-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)CF
SMILES CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF
Appearance Assay:≥95%A crystalline solid

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